molecular formula C8H6ClFO2 B1334160 (4-Fluorophenoxy)acetyl chloride CAS No. 405-78-7

(4-Fluorophenoxy)acetyl chloride

Cat. No. B1334160
Key on ui cas rn: 405-78-7
M. Wt: 188.58 g/mol
InChI Key: VNOMNADZORCTGC-UHFFFAOYSA-N
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Patent
US04479900

Procedure details

Into a 100 ml round bottom flask equipped with a magnetic stirrer, reflux condenser equipped with a connector to a 50% sodium hydroxide trap, 6.81 g (0.040 mole) para-fluorophenoxyacetic acid (the product of Example 2), 2.96 ml (0.044 mole) thionyl chloride, and about 40 ml toluene. The reaction mixture was stirred at reflux for two hours, allowed to cool to room temperature, and then concentrated to give 7.2 g of the product, a brwon liquid.
Quantity
6.81 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.96 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][CH2:7][C:8](O)=[O:9])=[CH:4][CH:3]=1.S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][CH2:7][C:8]([Cl:15])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.81 g
Type
reactant
Smiles
FC1=CC=C(OCC(=O)O)C=C1
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.96 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 ml round bottom flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
equipped with a connector to a 50% sodium hydroxide trap
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OCC(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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